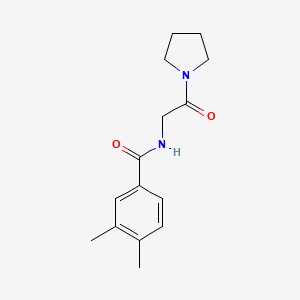
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl groups at the 3 and 4 positions and a pyrrolidinone moiety attached via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-oxo-2-pyrrolidin-1-ylethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can be employed to enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carbonyl group in the pyrrolidinone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-dimethylbenzamide: Lacks the pyrrolidinone moiety, resulting in different chemical and biological properties.
N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide: Lacks the dimethyl groups on the benzamide core, affecting its reactivity and interactions.
4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide: Contains only one methyl group, leading to differences in steric and electronic effects.
Uniqueness
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is unique due to the presence of both dimethyl groups and the pyrrolidinone moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-6-13(9-12(11)2)15(19)16-10-14(18)17-7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXJXAISLLYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7614625.png)
![7-fluoro-2,2-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]-3,4-dihydrochromen-4-amine](/img/structure/B7614638.png)
![1-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-2-thiophen-2-ylsulfanylethanone](/img/structure/B7614648.png)
![7,9-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7614668.png)
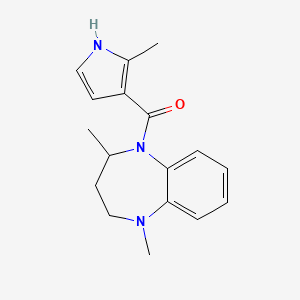
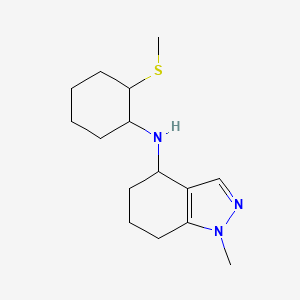
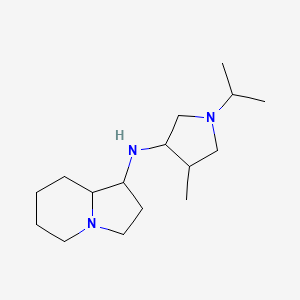

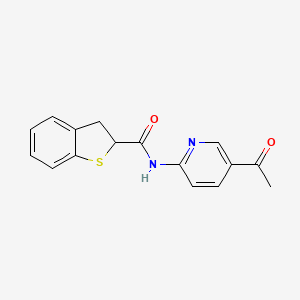
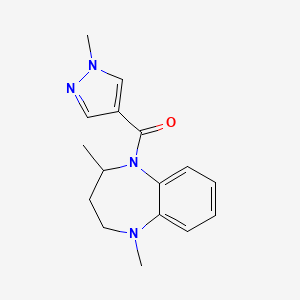
![1-methyl-N-[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]piperidin-4-amine](/img/structure/B7614716.png)
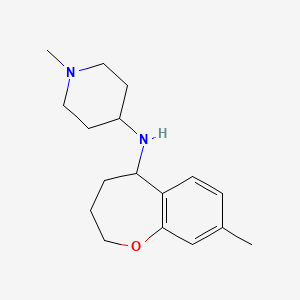
![4-[(3-Chloropyridin-2-yl)sulfanylmethyl]thiane 1,1-dioxide](/img/structure/B7614730.png)
![2-[[4-[3-(Hydroxymethyl)phenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B7614737.png)
